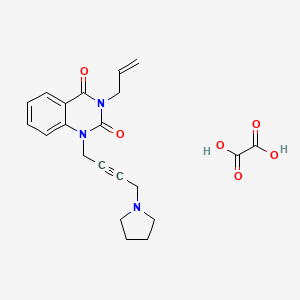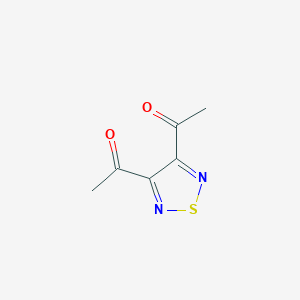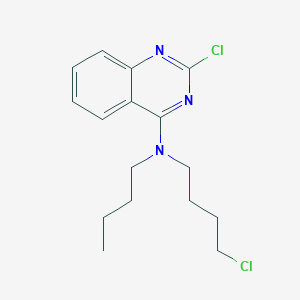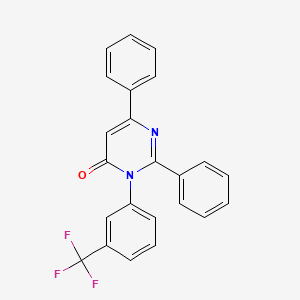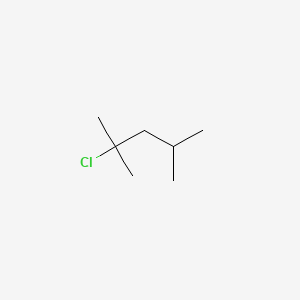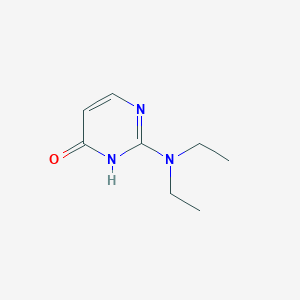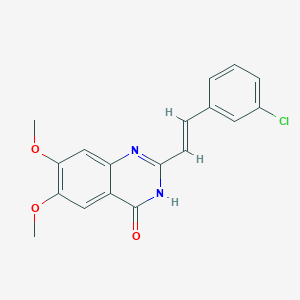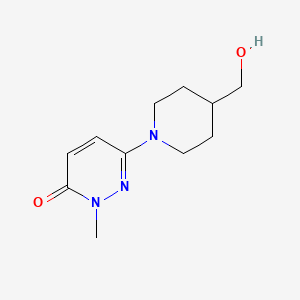
6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that features a piperidine ring substituted with a hydroxymethyl group and a pyridazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Coupling of the Piperidine and Pyridazinone Rings: The final step involves coupling the piperidine and pyridazinone rings, which can be achieved through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridazinone ring can be reduced to a dihydropyridazinone using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 6-(4-(Carboxyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one.
Reduction: 6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methyl-1,2-dihydropyridazin-3(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The hydroxymethyl group may facilitate binding to enzymes or receptors, while the pyridazinone ring can participate in hydrogen bonding or π-π interactions. The exact pathways and targets would depend on the specific application and require further investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyrimidin-3(2H)-one: Similar structure but with a pyrimidinone ring instead of a pyridazinone ring.
6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridin-3(2H)-one: Similar structure but with a pyridinone ring instead of a pyridazinone ring.
Uniqueness
6-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is unique due to the presence of both a hydroxymethyl-substituted piperidine ring and a pyridazinone ring. This combination of functional groups and ring systems provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
919536-28-0 |
|---|---|
Molekularformel |
C11H17N3O2 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
6-[4-(hydroxymethyl)piperidin-1-yl]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C11H17N3O2/c1-13-11(16)3-2-10(12-13)14-6-4-9(8-15)5-7-14/h2-3,9,15H,4-8H2,1H3 |
InChI-Schlüssel |
QNRWILRSLHRVFF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


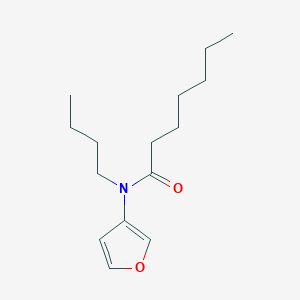
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)

